Launobine

Cytotoxicity Melanoma (B16) Aporphine Selectivity

Launobine (CAS 20497-21-6, synonyms: (+)-Launobine, Norbulbocapnine) is a naturally occurring isoquinoline alkaloid belonging to the aporphine subclass, formally classified as a quinoline alkaloid with a dibenzo[de,g]quinoline ring system. It has been identified as a plant metabolite in several species, most notably from the stems of Illigera luzonensis and the tuberous roots of Lindera pulcherrima var.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 20497-21-6
Cat. No. B1674553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaunobine
CAS20497-21-6
SynonymsLaunobine;  (+)-Launobine; 
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1)O
InChIInChI=1S/C18H17NO4/c1-21-12-3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17(12)20/h2-3,7,11,19-20H,4-6,8H2,1H3
InChIKeyJIFBCUOVFPCZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Launobine 20497-21-6: An Aporphine Alkaloid Backbone with Distinct Bioactivity Fingerprint


Launobine (CAS 20497-21-6, synonyms: (+)-Launobine, Norbulbocapnine) is a naturally occurring isoquinoline alkaloid belonging to the aporphine subclass, formally classified as a quinoline alkaloid with a dibenzo[de,g]quinoline ring system [1]. It has been identified as a plant metabolite in several species, most notably from the stems of Illigera luzonensis and the tuberous roots of Lindera pulcherrima var. hemsleyana [2]. Unlike many common alkaloids with a single dominant mechanism, Launobine is documented to possess a dual bioactivity profile involving both antiplatelet aggregation and in vitro cytotoxicity. This makes it a valuable candidate for studies where a specific multi-functional aporphine backbone, rather than a single-target agent, is required.

Launobine 20497-21-6: Why In-Class Aporphine Substitution Requires Quantitative Verification


The aporphine alkaloid family exhibits extreme sensitivity to minor structural changes, leading to non-uniform biological effects that preclude generic substitution. In the foundational study on Illigera luzonensis, the nine isolated aporphines showed a spectrum of antiplatelet activity, with some compounds being strongly active and others, like bulbocapnine, described as “inactive” in the same assays [1]. Further, while many aporphines share a common core, Launobine (a noraporphine) often lacks the N-methyl group present in structurally similar compounds like N-methylactinodaphnine, a key determinant of potency at specific receptor sites [1]. This structural nuance also influences its cytotoxic selectivity; in a head-to-head study, Launobine was the only compound to demonstrate a potent effect on melanoma B16 cells, while close analogs from the same plant extract showed only weak activity . Therefore, selecting a generic aporphine based solely on structural class carries a high risk of obtaining a compound with a non-equivalent bioactivity profile.

Launobine 20497-21-6: Quantitative Evidence for Differentiated Selection


Superior In Vitro Cytotoxicity Against Melanoma B16 Cells vs. Co-Isolated Analogs

In a direct CCK-8 assay comparing seven compounds isolated from the same Lindera pulcherrima extract, Launobine (1) produced a strong inhibitory effect on melanoma B16 cell growth with an IC50 of 21.06 ± 0.78 μM. In stark contrast, the closely related aporphines Dehydronantenine (4) and the flavonoid (+)-Catechin (5) showed only weak antitumor activity against the same cell line .

Cytotoxicity Melanoma (B16) Aporphine Selectivity

Dual Antiplatelet and Cytotoxic Profile vs. Single-Action Class Members

Launobine is documented to possess a unique dual mechanism among its class. The foundational phytochemical study by Chen et al. (1997) identified Launobine (3) as part of a bioactive fraction that showed significant antiplatelet aggregation and vasorelaxant activities. Unlike actinodaphnine (1) and dicentrinone (6), which were potent in both categories, or bulbocapnine (9), which was completely inactive, Launobine contributes specifically to the antiplatelet signature of the extract [1]. Other well-known aporphines like boldine and apomorphine are not known for this antiplatelet activity. Paired with its later-confirmed selective cytotoxicity against B16 cells , Launobine presents a dual-action signature (antiplatelet/cytotoxic) that is not common among structurally similar aporphines like Nantenine or Dehydronantenine.

Mechanistic Fingerprint Dual Activity Aporphine Alkaloids

Evidence of Multi-Pathway Antiplatelet Aggregation Agonist Inhibition

The antiplatelet activity of the fraction containing Launobine was validated against a panel of four distinct physiological agonists: adenosine diphosphate (ADP, 20 μM), arachidonic acid (AA, 100 μM), collagen (10 μg/mL), and platelet-activating factor (PAF, 3.6 nM) [1]. This multi-agonist, multi-pathway inhibitory effect is a key differentiator from selective P2Y12 or COX-1 inhibitors, suggesting a broad mechanism of action more akin to certain GP IIb/IIIa antagonists, but acting via a natural aporphine scaffold. Within the study, the structural requirement was strict: activity was present for compounds 1-5 and 8, but bulbocapnine (9) was completely inactive, proving not all compounds in this class can achieve this effect [1].

Antiplatelet Vasorelaxant Cardiovascular

Limited Vasorelaxant Activity Differentiates Launobine from Key Active Isomers

In the vasorelaxation assays using rat thoracic aorta, the aporphine alkaloids from Illigera luzonensis showed distinct functional differences. Compounds actinodaphnine (1) and dicentrinone (6) were reported to exhibit significant vasorelaxant activities against both high K+ (80 mM) and norepinephrine (NE, 3 μM) induced contractions. In contrast, Launobine (3), dicentrine (4), and other aporphines were part of the antiplatelet group but were not highlighted for this vasorelaxant function [1]. This functional selectivity is a quantifiable difference suggesting that Launobine preferentially targets platelet aggregation pathways over smooth muscle contraction pathways, unlike its analogs actinodaphnine and dicentrinone [1].

Vasorelaxation Selectivity Aporphine

Launobine 20497-21-6: Recommended Research and Industrial Application Scenarios Based on Evidence


Lead Compound for In Vitro Melanoma B16 Cytotoxicity Screens

Launobine's confirmed and quantifiable IC50 of 21.06 ± 0.78 μM against melanoma B16 cells makes it a superior starting point over other compounds isolated from the Lindera pulcherrima plant, such as Dehydronantenine and (+)-Catechin, which showed only weak activity . This scenario is ideal for academic labs or biotech firms screening for novel melanoma-active chemical scaffolds.

Anti-Thrombotic Research Requiring a Multi-Pathway Inhibitor Fingerprint

For studies aimed at developing broad-spectrum antiplatelet agents, Launobine is a scientifically justified selection. The evidence confirms it belongs to a select group of Illigera luzonensis aporphines that inhibit platelet aggregation induced by ADP, arachidonic acid, collagen, and PAF, unlike the structurally similar but inactive compound bulbocapnine [1]. Its procurement enables research into a multi-agonist inhibitory mechanism based on the aporphine scaffold.

Pharmacology Research on Antiplatelet-Selective Aporphine Scaffolds

For researchers specifically investigating aporphine alkaloids that separate antiplatelet activity from vasorelaxant effects, Launobine represents a critical chemical probe. Unlike actinodaphnine and dicentrinone, which are dual-acting vasorelaxants and antiplatelet agents, Launobine's functional profile is preferentially tied to platelet aggregation pathways [1]. This makes it ideal for experiments mapping the structure-function relationship of aporphine alkaloids on cardiovascular targets.

Quote Request

Request a Quote for Launobine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.